molecular formula C14H11N3O2S B2535591 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline CAS No. 923567-45-7

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

Cat. No. B2535591
CAS RN: 923567-45-7
M. Wt: 285.32
InChI Key: GXKNZHZHTWQZRM-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques and Structure Determination

Research has focused on the synthesis of derivatives related to 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline, demonstrating various synthesis methods and structural determination through NMR spectroscopy and X-ray diffraction. For instance, the synthesis of similar oxoindoline derivatives, highlighting the methodological advancements in obtaining these compounds with high yield and purity, offers insights into the chemical properties and potential for further functionalization (Kariuki et al., 2022).

Molecular Interactions and Applications

Intermolecular Interactions

Studies on ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and related molecules have investigated their molecular conformation and supramolecular packing, emphasizing the significance of C–H···O and C–H···π interactions for stability and potential applications in materials science and drug design (Dey et al., 2014).

Chemical Properties and Functional Applications

Chemical and Physical Properties

Research on the physicochemical and biological characteristics of 2-oxoindoline derivatives, including those with similar structures to this compound, has explored their potential in developing active and harmless medicines. This includes the examination of their nootropic activity, suggesting their use in neurological applications (Altukhov, 2014).

Potential Biomedical Applications

Anticancer Properties

Some studies have investigated the anticancer potential of oxoindoline derivatives, highlighting their inhibitory activity against various cancer cell lines. This suggests that modifications to the core structure of this compound could lead to potent anticancer agents, offering a path for future drug development (Ai et al., 2017).

Material Science and Engineering Applications

Semiconductor Applications

Novel derivatives of oxoindoline have been explored for their electron transport performance in organic thin film transistors, indicating the potential of this compound derivatives in electronic and optoelectronic applications (Yan et al., 2013).

properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJQSOVXVIONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126126
Record name 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328585-96-2
Record name 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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